molecular formula C24H24N6O B6532188 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide CAS No. 1019098-36-2

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide

Cat. No. B6532188
M. Wt: 412.5 g/mol
InChI Key: FTTRXMLAXNBTBX-UHFFFAOYSA-N
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Description

The compound “N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide” is a chemical compound with potential biological activity . It is based on the pyrazolylpyridazine system, which is known to have a wide spectrum of biological activity . The compound is a derivative of 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide .


Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The tautomeric structures of 3-oxopyridazine and 5-thioxo-1,3,4-oxadiazole rings and also the position of their alkylation were shown .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a pyrazolylpyridazine system. The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reactions of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates . The reactions of hydrazide A with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide and 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(4-methylphenyl)hydrazine-1-carbothioamide, respectively .

Future Directions

The future directions for this compound could involve further studies on its biological activities and potential applications in various fields. The most active compounds were selected for deeper studies and further field trials .

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-15-5-10-21(16(2)13-15)24(31)26-20-8-6-19(7-9-20)25-22-11-12-23(28-27-22)30-18(4)14-17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTRXMLAXNBTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide

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